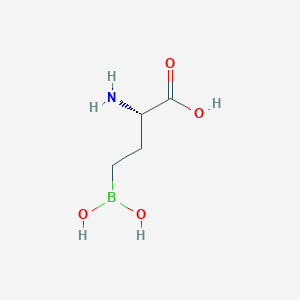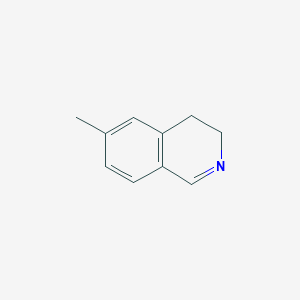
(S)-2-(Aminomethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer.
Industrial Production Methods: Industrially, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Aminomethyl)pentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Plays a crucial role in protein synthesis and metabolic pathways.
Medicine: Used in nutritional supplements to support muscle growth and repair. It is also studied for its potential therapeutic effects in conditions like muscle wasting and liver diseases.
Industry: Utilized in the production of food additives and flavor enhancers.
Mecanismo De Acción
The primary mechanism of action of (S)-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is essential for cell growth and protein synthesis. Additionally, it serves as a substrate for the synthesis of other amino acids and metabolic intermediates.
Comparación Con Compuestos Similares
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: Also a branched-chain amino acid involved in muscle metabolism.
Uniqueness: (S)-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is more pronounced compared to other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and repair.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
SPVZHUGRMDRKAC-YFKPBYRVSA-N |
SMILES isomérico |
CCC[C@@H](CN)C(=O)O |
SMILES canónico |
CCCC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)


![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)

![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)



![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)

